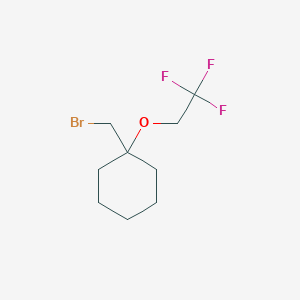

1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane

Description

1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane is an organic compound that features a cyclohexane ring substituted with a bromomethyl group and a trifluoroethoxy group

Properties

Molecular Formula |

C9H14BrF3O |

|---|---|

Molecular Weight |

275.11 g/mol |

IUPAC Name |

1-(bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane |

InChI |

InChI=1S/C9H14BrF3O/c10-6-8(4-2-1-3-5-8)14-7-9(11,12)13/h1-7H2 |

InChI Key |

XZKPCKPNUHDARU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CBr)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane typically involves the following steps:

Starting Materials: Cyclohexane, bromomethane, and 2,2,2-trifluoroethanol.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the bromomethyl group.

Catalysts: Common catalysts include strong acids or bases to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale Reactors: To handle the bulk quantities of reactants.

Continuous Flow Systems: To ensure consistent product quality and yield.

Purification Techniques: Such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Elimination Reactions: The bromomethyl group can be eliminated to form alkenes.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation.

Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative.

Scientific Research Applications

Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

Materials Science: In the development of new materials with unique properties.

Biological Studies: As a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane involves:

Molecular Targets: The compound may interact with specific enzymes or receptors.

Pathways: It may influence biochemical pathways by modifying the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

1-(Chloromethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane: Similar structure but with a chloromethyl group.

1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)benzene: Similar structure but with a benzene ring.

Uniqueness

1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane is unique due to the combination of the bromomethyl and trifluoroethoxy groups, which impart distinct chemical properties and reactivity.

Biological Activity

1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane

- Molecular Formula : C10H14BrF3O

- Molecular Weight : 291.12 g/mol

- CAS Number : 2567503-94-8

The structure features a cyclohexane ring substituted with a bromomethyl group and a trifluoroethoxy group, which enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with bromomethyl and trifluoroethoxy substituents can exhibit various biological activities, including antimicrobial, antifungal, and potential anticancer properties. The trifluoroethoxy group is particularly noted for enhancing the lipophilicity of the molecule, which may facilitate cellular uptake and interaction with biological targets.

Antimicrobial Activity

Studies have shown that similar compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of related structures have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 625 µg/mL |

| Compound B | E. coli | >2000 µg/mL |

| Compound C | Pseudomonas aeruginosa | 1250 µg/mL |

The mechanism by which 1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane exerts its biological effects is hypothesized to involve:

- Cell Membrane Disruption : The lipophilic nature of the trifluoroethoxy group may allow the compound to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The bromomethyl group could interact with specific enzymes or receptors involved in microbial metabolism or proliferation.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to 1-(Bromomethyl)-1-(2,2,2-trifluoroethoxy)cyclohexane. For example:

- Antifungal Activity Study : A series of dioxolane derivatives were synthesized and tested against Candida albicans. Results indicated that certain derivatives exhibited potent antifungal activity, suggesting that structural modifications can significantly impact efficacy.

- Antibacterial Screening : Compounds with similar functional groups were screened for antibacterial properties against multiple strains. The study revealed that while some compounds showed strong activity against S. aureus, others were ineffective against E. coli, highlighting the importance of structural nuances in determining biological outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.